23-Fold Faster Oxidation Rate vs. 1,4-Dihydropyridine Isomers
The target 1,6-dihydropyridine demonstrates markedly higher reactivity toward oxidation than its 1,4-dihydropyridine isomer. Ferricyanide-mediated oxidation studies show that 1,4-dihydronicotinic acid derivatives oxidized 23-fold more slowly than their 1,6-isomer counterparts [1]. Theoretical calculations attribute this to a larger HOMO-LUMO energy gap in the 1,4-isomers, which is a measure of their greater resistance to electron abstraction [1]. This data is not specific to the exact ester but is a class-level property inherent to the 1,6-dihydropyridine ring system.
| Evidence Dimension | Relative Oxidation Rate Constant (k_rel) |
|---|---|
| Target Compound Data | k(1,6-DHP) = 23 * k(1,4-DHP) (oxidizes 23 times faster than the 1,4-isomer) |
| Comparator Or Baseline | 1,4-Dihydronicotinic acid derivative (isomer) |
| Quantified Difference | 23-fold faster oxidation for the 1,6-isomer class |
| Conditions | Ferricyanide-mediated oxidation; supported by calculated HOMO-LUMO energy gaps and heats of formation. |
Why This Matters
This property is critical for researchers designing redox-cycling agents, oxidation-triggered prodrugs, or studying NADH model reactions, where the 1,4-isomer's lower reactivity would be prohibitive.
- [1] Browne, C. E. et al. Relative reactivity of 1,4‐ and 1,6‐dihydronicotinic acid derivatives to radically mediated oxidation—a theoretical and experimental evaluation. Int. J. Quantum Chem. 56, 717–725 (1995). View Source
